Cas no 1249700-29-5 (Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate)

Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate is a sulfur-containing ester compound characterized by its unique structural features, including a thioether linkage and an ester functional group. This molecule is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the preparation of more complex sulfur-based derivatives. The presence of the 3-methylphenyl group enhances its lipophilicity, which may improve solubility in organic matrices. Its ester moiety offers reactivity for further functionalization, making it a versatile building block in medicinal chemistry and material science applications. The compound's stability under standard conditions ensures ease of handling in laboratory settings.
Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate structure
1249700-29-5 structure
Product Name:Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate
CAS No:1249700-29-5
MF:C12H16O2S
MW:224.319242477417
CID:3168301
PubChem ID:13580941
Update Time:2025-05-23

Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate Chemical and Physical Properties

Names and Identifiers

    • 1249700-29-5
    • Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate
    • FS-5502
    • AKOS010991625
    • ethyl 2-(3-methylphenyl)sulfanylpropanoate
    • MDL: MFCD16089613
    • Inchi: 1S/C12H16O2S/c1-4-14-12(13)10(3)15-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3
    • InChI Key: FNOCQORSHOERCB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C)C=1)C(C(=O)OCC)C

Computed Properties

  • Exact Mass: 224.08710092Da
  • Monoisotopic Mass: 224.08710092Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 51.6Ų

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Additional information on Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate

Research Brief on Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate (CAS: 1249700-29-5): Recent Advances and Applications

Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate (CAS: 1249700-29-5) is a sulfur-containing ester compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown potential in various applications, including drug development, agrochemicals, and material science. The presence of a thioether linkage and an ester functional group in its molecular structure makes it a versatile intermediate for synthetic modifications and biological activity studies.

Recent studies have focused on the synthesis and optimization of Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate to enhance its yield and purity. Advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve efficient synthesis routes. These methods not only improve the scalability of production but also reduce the environmental impact by minimizing the use of hazardous reagents. The compound's stability under various physiological conditions has also been investigated, providing insights into its potential as a drug candidate or a bioactive molecule.

In the context of pharmaceutical applications, Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate has been explored for its antimicrobial and anti-inflammatory properties. Preliminary in vitro studies have demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibiotic scaffold. Additionally, its anti-inflammatory activity has been evaluated in cell-based assays, where it exhibited significant inhibition of pro-inflammatory cytokines. These findings highlight the compound's dual functionality and its promise for further development in therapeutic applications.

Beyond its biological activities, Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate has also been investigated for its role in agrochemical formulations. Its structural similarity to certain plant growth regulators has prompted studies on its effects on crop yield and stress resistance. Early results indicate that the compound may enhance plant growth under abiotic stress conditions, such as drought and salinity, making it a candidate for sustainable agricultural practices. Further field trials are needed to validate these findings and assess its environmental safety.

The mechanistic studies of Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate have revealed its interaction with key biological targets, including enzymes involved in oxidative stress pathways and microbial cell wall synthesis. Molecular docking simulations and kinetic assays have provided a deeper understanding of its binding affinity and inhibitory mechanisms. These insights are crucial for rational drug design and the optimization of its pharmacological profile. Future research directions may include the development of derivatives with improved potency and selectivity, as well as the exploration of its synergistic effects with existing therapeutics.

In conclusion, Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate (CAS: 1249700-29-5) represents a promising compound with diverse applications in chemical biology and pharmaceutical sciences. Its synthetic accessibility, biological activities, and potential for further modifications make it a valuable subject of ongoing research. Continued efforts in understanding its mechanisms of action and expanding its utility will likely yield significant contributions to the field. This research brief underscores the importance of interdisciplinary approaches in unlocking the full potential of this compound.

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